(Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxybenzofuran-3(2H)-one with thiophen-2-carbaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while ensuring the quality and consistency of the final product. Key considerations in industrial production include the selection of cost-effective reagents, the implementation of environmentally friendly processes, and the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The ethoxy group or the thiophen-2-ylmethylene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: Researchers investigate its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell growth or signal transduction, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one can be compared with other benzofuran derivatives, such as:
6-ethoxybenzofuran-3(2H)-one: Lacks the thiophen-2-ylmethylene group, resulting in different chemical properties and reactivity.
2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one:
6-methoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior and biological activity.
Uniqueness: The presence of both the ethoxy group and the thiophen-2-ylmethylene group in this compound contributes to its unique chemical properties, such as enhanced solubility, reactivity, and potential biological activity. These features make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-2-17-10-5-6-12-13(8-10)18-14(15(12)16)9-11-4-3-7-19-11/h3-9H,2H2,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIOUBFZONVATG-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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